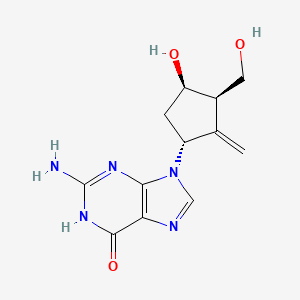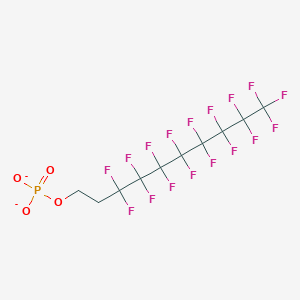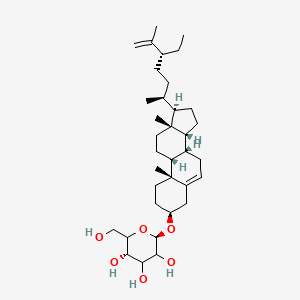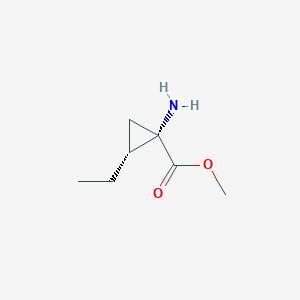
Ibufenac Acyl-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibufenac Acyl-β-D-Glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of ibufenac, a non-steroidal anti-inflammatory drug (NSAID). The compound has the molecular formula C18H24O8 and a molecular weight of 368.38 . It is known for its role in the metabolism of carboxylic acid drugs through glucuronidation, a process that enhances the solubility and excretion of these drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ibufenac Acyl-β-D-Glucuronide typically involves the conjugation of ibufenac with glucuronic acid. This process is catalyzed by the enzyme glucuronyl transferase. The reaction conditions often include a buffered aqueous solution at a pH of around 7.4, with the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ibufenac Acyl-β-D-Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to ibufenac and glucuronic acid under acidic or basic conditions.
Transacylation: This reaction involves the transfer of the acyl group to another molecule, often a protein, leading to the formation of protein adducts.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Transacylation: Catalyzed by enzymes or under physiological conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents, often in the presence of enzymes.
Major Products Formed
Hydrolysis: Ibufenac and glucuronic acid.
Transacylation: Protein adducts.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ibufenac Acyl-β-D-Glucuronide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and stability of acyl glucuronides.
Biology: Investigating the metabolic pathways of carboxylic acid drugs and their interactions with proteins.
Medicine: Understanding the pharmacokinetics and potential toxicological effects of drug metabolites.
Industry: Used as a reference standard in the quality control of pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of Ibufenac Acyl-β-D-Glucuronide involves its role as a metabolite of ibufenac. The compound is formed through glucuronidation, which enhances the solubility and excretion of ibufenac. The acyl group of the compound can react with proteins, leading to the formation of protein adducts. This process is mediated by the enzyme glucuronyl transferase and involves the transfer of the acyl group to nucleophilic sites on proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen Acyl-β-D-Glucuronide: Another acyl glucuronide formed from ibuprofen, an NSAID similar to ibufenac.
Naproxen Acyl-β-D-Glucuronide: Formed from naproxen, another NSAID.
Ketoprofen Acyl-β-D-Glucuronide: Formed from ketoprofen, also an NSAID.
Uniqueness
Ibufenac Acyl-β-D-Glucuronide is unique in its specific formation from ibufenac and its distinct reactivity profile. While similar compounds also undergo glucuronidation and form protein adducts, the specific interactions and stability of this compound can differ, impacting its pharmacokinetic and toxicological properties .
Eigenschaften
CAS-Nummer |
164669-89-0 |
|---|---|
Molekularformel |
C18H24O8 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,18+/m0/s1 |
InChI-Schlüssel |
USRHMLCTGMMMCQ-RNGZQALNSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyme |
β-D-Glucopyranuronic acid 1-[4-(2-methylpropyl)benzeneacetate] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)

![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)




